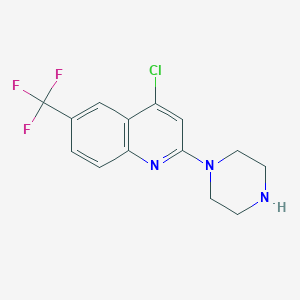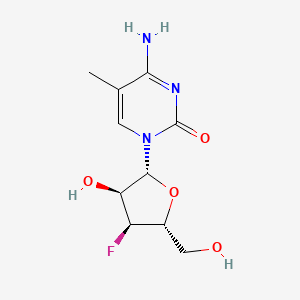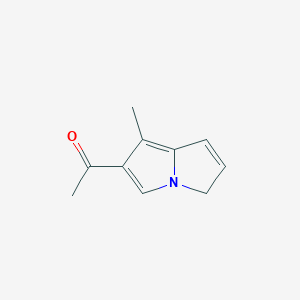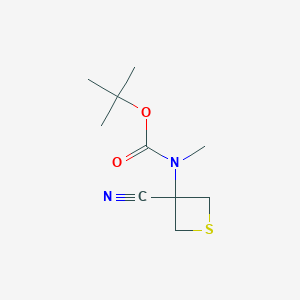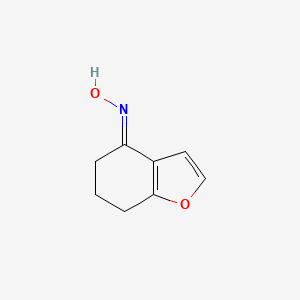
6,7-Dihydrobenzofuran-4(5H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydrobenzofuran-4(5H)-one oxime is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an oxime functional group attached to the 4(5H)-one position of the 6,7-dihydrobenzofuran ring. Oximes are known for their applications in various chemical reactions and their role as intermediates in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrobenzofuran-4(5H)-one oxime can be achieved through a combination of enzyme- and Lewis acid-catalyzed reactions. One method involves the use of 2,5-dimethylfuran and 1,3-cyclohexanediones as starting materials. The process includes a domino 1,2-addition/1,4-addition/elimination reaction catalyzed by Lewis acids, followed by the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydrobenzofuran-4(5H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydrobenzofuran-4(5H)-one oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydrobenzofuran-4(5H)-one: Lacks the oxime group but shares the benzofuran core structure.
Benzofuran-4(5H)-one oxime: Similar structure but without the dihydro modification.
2,3-Dihydrobenzofuran oxime: Different position of the oxime group and hydrogenation pattern.
Uniqueness
6,7-Dihydrobenzofuran-4(5H)-one oxime is unique due to the presence of both the oxime functional group and the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(NE)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |
Clave InChI |
XLJSELFTFQSTNL-VQHVLOKHSA-N |
SMILES isomérico |
C1CC2=C(C=CO2)/C(=N/O)/C1 |
SMILES canónico |
C1CC2=C(C=CO2)C(=NO)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
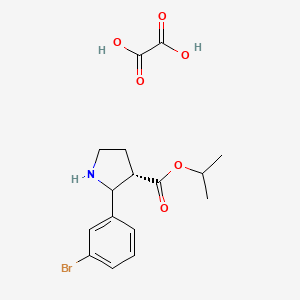

![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
